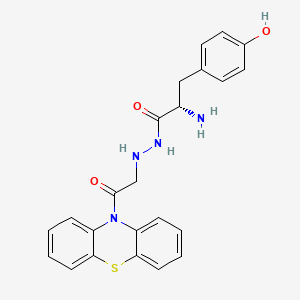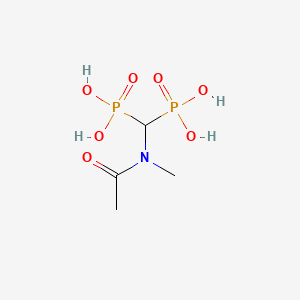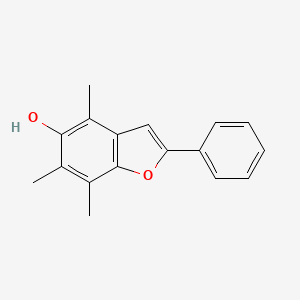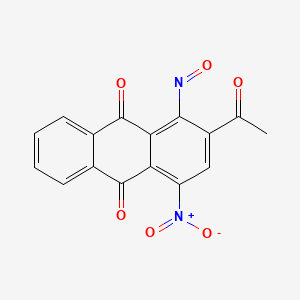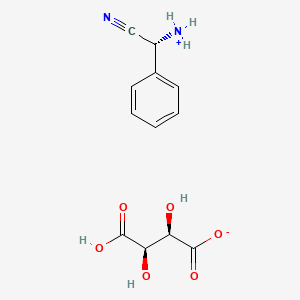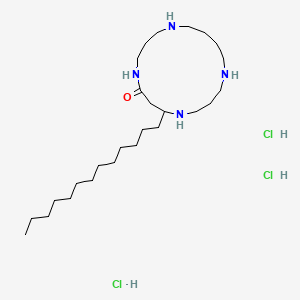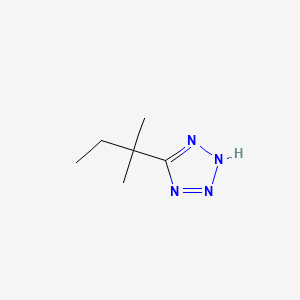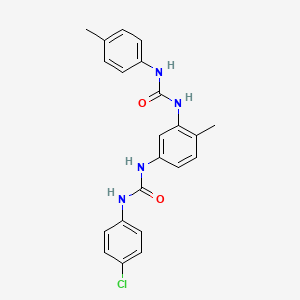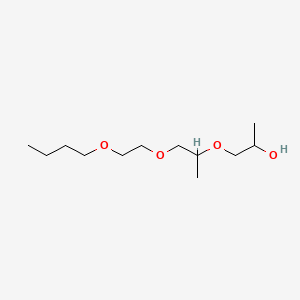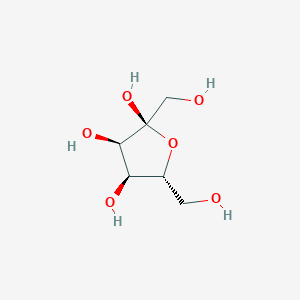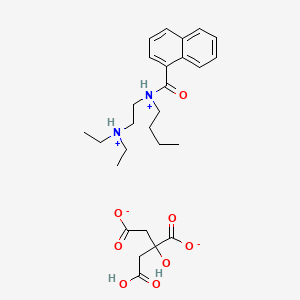
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate is a complex organic compound with the molecular formula C21H30N2O.C6H8O7 and a molecular weight of 518.59922 g/mol. This compound is known for its unique structure, which includes a butyl group, a diethylammonioethyl group, and a naphthoyl group, all linked to an ammonium hydrogen citrate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butyl)2-(diethylammonio)ethylammonium hydrogen citrate typically involves a multi-step process The initial step often includes the formation of the naphthoyl group through a Friedel-Crafts acylation reactionThe final step involves the addition of the butyl group and the formation of the ammonium hydrogen citrate moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylammonioethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Aplicaciones Científicas De Investigación
(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Butyl)2-(diethylammonio)ethylammonium hydrogen citrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (Butyl)2-(diethylammonio)ethylammonium chloride
- (Butyl)2-(diethylammonio)ethylammonium sulfate
- (Butyl)2-(diethylammonio)ethylammonium phosphate
Uniqueness
(Butyl)2-(diethylammonio)ethylammonium hydrogen citrate is unique due to its specific combination of functional groups and its ability to form stable hydrogen citrate salts. This uniqueness makes it particularly valuable in applications where stability and specific reactivity are required.
Propiedades
Número CAS |
94157-87-6 |
|---|---|
Fórmula molecular |
C27H38N2O8 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
butyl-[2-(diethylazaniumyl)ethyl]-(naphthalene-1-carbonyl)azanium;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C21H30N2O.C6H8O7/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-14H,4-7,15-17H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
ROPZWLPGYFZSSN-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CC[NH+](CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O |
Números CAS relacionados |
94157-87-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


